molecular formula C14H20OS B14497448 2-(Phenylsulfanyl)oct-1-EN-3-OL CAS No. 62873-25-0

2-(Phenylsulfanyl)oct-1-EN-3-OL

Katalognummer: B14497448
CAS-Nummer: 62873-25-0
Molekulargewicht: 236.37 g/mol
InChI-Schlüssel: DJCVGAKJYTXWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylsulfanyl)oct-1-EN-3-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to an oct-1-en-3-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)oct-1-EN-3-OL typically involves the reaction of oct-1-en-3-ol with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where oct-1-en-3-ol is treated with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfanyl)oct-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfanyl)oct-1-EN-3-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfanyl)oct-1-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oct-1-en-3-ol: A related compound with a similar backbone but lacking the phenylsulfanyl group.

    Oct-1-en-3-one: An analog with a ketone functional group instead of the hydroxyl group.

Uniqueness

2-(Phenylsulfanyl)oct-1-EN-3-OL is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62873-25-0

Molekularformel

C14H20OS

Molekulargewicht

236.37 g/mol

IUPAC-Name

2-phenylsulfanyloct-1-en-3-ol

InChI

InChI=1S/C14H20OS/c1-3-4-6-11-14(15)12(2)16-13-9-7-5-8-10-13/h5,7-10,14-15H,2-4,6,11H2,1H3

InChI-Schlüssel

DJCVGAKJYTXWDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C(=C)SC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.